molecular formula C7H5ClN4O2 B598807 3-Amino-7-chloro-5-nitro-1H-indazole CAS No. 1197193-46-6

3-Amino-7-chloro-5-nitro-1H-indazole

Cat. No.: B598807
CAS No.: 1197193-46-6
M. Wt: 212.593
InChI Key: NTJSXPXNGMVYCV-UHFFFAOYSA-N
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Description

3-Amino-7-chloro-5-nitro-1H-indazole is a heterocyclic compound with the molecular formula C7H5ClN4O2. It belongs to the indazole family, which is characterized by a bicyclic structure consisting of a benzene ring fused to a pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-7-chloro-5-nitro-1H-indazole typically involves the nitration of 7-chloro-1H-indazole followed by amination. One common method includes the reaction of 7-chloro-1H-indazole with nitric acid to introduce the nitro group at the 5-position.

Industrial Production Methods: Industrial production methods for this compound often involve large-scale nitration and amination processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-7-chloro-5-nitro-1H-indazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Amino-7-chloro-5-nitro-1H-indazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-7-chloro-5-nitro-1H-indazole involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the amino group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

    7-Chloro-1H-indazole: Lacks the nitro and amino groups, making it less reactive.

    5-Nitro-1H-indazole: Lacks the chlorine and amino groups, affecting its chemical properties.

    3-Amino-1H-indazole:

Uniqueness: 3-Amino-7-chloro-5-nitro-1H-indazole is unique due to the presence of both the nitro and amino groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

7-chloro-5-nitro-1H-indazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN4O2/c8-5-2-3(12(13)14)1-4-6(5)10-11-7(4)9/h1-2H,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTJSXPXNGMVYCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C(=NN2)N)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801294943
Record name 7-Chloro-5-nitro-1H-indazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801294943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1197193-46-6
Record name 7-Chloro-5-nitro-1H-indazol-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1197193-46-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chloro-5-nitro-1H-indazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801294943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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